molecular formula C22H20N4O6 B4372842 N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4372842
M. Wt: 436.4 g/mol
InChI Key: YBUUMYMCMMXGFN-UHFFFAOYSA-N
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Description

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a pyrazole ring, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, DMF, LiH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in modulating biochemical pathways related to neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide stands out due to its dual ring structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-N,5-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-26-16(22(28)24-14-3-5-18-20(11-14)32-9-7-30-18)12-15(25-26)21(27)23-13-2-4-17-19(10-13)31-8-6-29-17/h2-5,10-12H,6-9H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUUMYMCMMXGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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